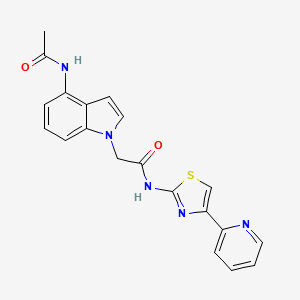
2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, an acetamido group, and a thiazole-pyridine hybrid. Its molecular formula is C20H17N5O2S with a molecular weight of 391.4 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, which is crucial for its therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Formation of the Indole Ring : Utilizing precursors that can undergo cyclization.
- Acetamido Group Introduction : Achieved through acylation reactions.
- Thiazole-Pyridine Hybridization : Involves coupling reactions between thiazole derivatives and pyridine-containing moieties.
Recent advancements in green chemistry have also been applied to optimize these synthesis methods, focusing on reducing solvent use and enhancing yields.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of thiazole and indole have shown promising results as inhibitors of various cancer cell lines. The mechanism of action typically involves:
- Inhibition of Kinases : Many thiazole derivatives act as Src kinase inhibitors, impacting cancer cell proliferation .
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.
A notable study demonstrated that certain thiazole derivatives exhibited enhanced cytotoxicity against colon cancer cells (HT-29), with significant inhibitory effects observed after 72 hours of treatment .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in various biological processes:
- Pin1 Inhibition : A series of thiazole derivatives were tested for their inhibitory activity against Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer progression. Some derivatives showed low micromolar IC50 values, indicating potent inhibitory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the thiazole ring enhances anticancer activity.
- Lipophilicity : Higher lipophilicity correlates with better cellular uptake and increased efficacy against cancer cell lines .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Thiazole Derivatives Against Malaria : Research on thiazole analogs found that modifications to the N-aryl amide group significantly influenced their antimalarial activity against Plasmodium falciparum strains .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties, showing promising results in reducing intracellular amastigotes while maintaining low toxicity towards mammalian cells .
Propiedades
Fórmula molecular |
C20H17N5O2S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-(4-acetamidoindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17N5O2S/c1-13(26)22-15-6-4-7-18-14(15)8-10-25(18)11-19(27)24-20-23-17(12-28-20)16-5-2-3-9-21-16/h2-10,12H,11H2,1H3,(H,22,26)(H,23,24,27) |
Clave InChI |
XEMKNRMRIKBHCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















